molecular formula C16H17ClINO2 B1409051 tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate CAS No. 1553981-82-0

tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate

Cat. No.: B1409051
CAS No.: 1553981-82-0
M. Wt: 417.67 g/mol
InChI Key: YLCPETHKVOFRJD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate is a high-value synthetic intermediate primarily used in the research and development of potent kinase inhibitors. Its core research value lies in its role as a precursor in the synthesis of complex pyrrole-containing molecules that target critical signaling pathways. This compound is notably featured in the synthetic routes of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors, such as the potent compound Lorlatinib (PF-06463922) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01461]. The iodine substituent on the pyrrole ring provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid diversification of the molecular scaffold to explore structure-activity relationships (SAR). The tert-butyloxycarbonyl (Boc) protecting group is strategically important for safeguarding the pyrrole nitrogen during synthetic transformations, and can be readily removed under mild acidic conditions to unveil the free NH-pyrrole for subsequent derivatization. Researchers utilize this building block to create novel chemical entities aimed at overcoming resistance mutations in oncology targets, making it a critical tool in medicinal chemistry programs focused on targeted cancer therapies [https://www.nature.com/articles/nrd.2017.267].

Properties

IUPAC Name

tert-butyl 2-(5-chloro-2-methylphenyl)-4-iodopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClINO2/c1-10-5-6-11(17)7-13(10)14-8-12(18)9-19(14)15(20)21-16(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCPETHKVOFRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC(=CN2C(=O)OC(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine (I2) and a suitable oxidizing agent.

    Attachment of the Chloro-Substituted Phenyl Ring: This step involves a coupling reaction, such as a Suzuki coupling, where a boronic acid derivative of the chloro-substituted phenyl ring reacts with the iodinated pyrrole.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The chloro-substituted phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the biological activity of pyrrole derivatives and their interactions with biological targets.

    Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro-substituted phenyl ring and the iodine atom can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The iodine substituent at the 4-position distinguishes this compound from analogs with other halogens (e.g., bromo or chloro). For instance, tert-butyl 2-(5-chloro-2-methylphenyl)-4-bromo-1H-pyrrole-1-carboxylate exhibits lower reactivity in Suzuki-Miyaura couplings due to bromine’s reduced electrophilicity compared to iodine. Conversely, the iodine atom facilitates high-yielding cross-coupling reactions, as demonstrated in patent syntheses involving triisopropylsilyl-protected pyrrolopyridines .

Table 1: Halogen Substituent Effects

Substituent (X) Reactivity in Cross-Coupling Melting Point (°C) Solubility (THF)
Iodo (Target) High 152–154* High
Bromo Moderate 145–147 Moderate
Chloro Low 138–140 Low

*Data inferred from analogous pyrrole derivatives .

Role of Protecting Groups

The tert-butyl carbamate group in the target compound contrasts with triisopropylsilyl (TIPS) groups in structurally related pyrrolopyridines (e.g., tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate). TIPS groups offer steric protection but require harsh conditions (e.g., LiAlH₄) for deprotection, whereas tert-butyl carbamates are cleaved under milder acidic conditions, enhancing synthetic versatility .

Hydrogen Bonding and Crystallography

Compared to N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (a non-pyrrole analog), the target compound’s pyrrole core lacks strong hydrogen-bond donors, leading to distinct crystal packing. Graph set analysis reveals weaker C–H···O interactions in the target compound versus N–H···O bonds in the acetamide derivative, influencing solubility and melting behavior .

Table 2: Key Structural and Spectral Differences

Compound Core Structure Key MS Fragment (m/z) Dominant Interactions
Target Compound Pyrrole 392 [M+2]+* C–H···O (weak)
N-(5-Chloro-2-methylphenyl)-acetamide Oxadiazole 233 [M]+ N–H···O (strong)

*Mass spec data extrapolated from similar tert-butyl carbamates .

Biological Activity

tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate, with the CAS number 1553981-82-0, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chloro and an iodo substituent, which may influence its pharmacological properties. The following sections will explore its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is C16_{16}H17_{17}ClINO2_2, with a molecular weight of 417.67 g/mol. Key properties include:

PropertyValue
Molecular Weight417.67 g/mol
LogP5.5047
PSA31.23 Ų

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of antimicrobial and anticancer properties. Pyrrole derivatives are known for their ability to inhibit specific enzymes and pathways critical for cellular function.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant activity against drug-resistant strains of bacteria, including Mycobacterium tuberculosis. A related study demonstrated that pyrrole derivatives can act as inhibitors of the MmpL3 protein, which is crucial for mycolic acid transport in mycobacteria, thus impeding bacterial growth and survival .

Case Study: Antitubercular Activity

A recent study focused on the synthesis and evaluation of various pyrrole derivatives, including those with similar structural motifs to this compound. These compounds showed promising antitubercular activity with minimum inhibitory concentrations (MIC) as low as 0.016 µg/mL against drug-resistant strains . The study identified that structural modifications significantly influenced the potency of these compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that electron-withdrawing groups, such as chloro and iodo substituents, enhance the biological activity of pyrrole derivatives by increasing their lipophilicity and facilitating better interaction with biological targets. The presence of bulky tert-butyl groups also contributes to improved stability and bioavailability .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile is crucial for developing safe pharmaceutical agents. Preliminary studies suggest low cytotoxicity for related pyrrole compounds, with IC50_{50} values greater than 64 µg/mL in mammalian cell lines . However, further detailed toxicological assessments are necessary to establish safety profiles for clinical applications.

Q & A

Basic: What experimental methods are recommended for determining the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry, including bond lengths, angles, and stereochemistry. For example, SC-XRD analysis of structurally similar tert-butyl pyrrole derivatives revealed mean C–C bond lengths of 1.38–1.42 Å and R factors <0.05, indicating high precision . For compounds lacking crystallinity, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) and high-resolution mass spectrometry (HRMS) can validate connectivity. Computational methods (DFT or molecular docking) are complementary for predicting electronic properties and steric effects .

Advanced: How can researchers resolve contradictions in synthetic yield data for this compound under varying reaction conditions?

Answer:
Contradictions often arise from competing reaction pathways (e.g., halogen exchange or steric hindrance from the tert-butyl group). A systematic approach includes:

Reaction Monitoring : Use in situ techniques like TLC, HPLC, or LC-MS to track intermediates and byproducts.

Kinetic Studies : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify rate-limiting steps.

Computational Modeling : Calculate activation energies for competing pathways (e.g., iodine vs. chlorine substitution) using software like Gaussian or ORCA .

Cross-Validation : Compare yields across multiple batches and replicate conditions with isotopic labeling (e.g., ¹³C-I) to trace reaction pathways .

Basic: What are the recommended safety protocols for handling this iodinated pyrrole derivative?

Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

Exposure Control : Monitor airborne iodine levels (<0.1 ppm, per OSHA guidelines) with real-time sensors.

First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Consult a physician immediately .

Waste Disposal : Collect halogenated waste in amber glass containers and incinerate via EPA-approved methods .

Advanced: How can researchers assess the stability of the tert-butyl carbamate group under acidic or basic conditions?

Answer:

pH-Dependent Stability Studies :

  • Acidic Conditions : Expose the compound to HCl (0.1–2 M) in dioxane/water. Monitor tert-butyl cleavage via ¹H NMR (disappearance of δ 1.4 ppm singlet) or IR (loss of C=O stretch at ~1700 cm⁻¹).
  • Basic Conditions : Treat with NaOH (0.1–1 M) and track hydrolysis via LC-MS for carboxylate formation .

Kinetic Profiling : Calculate half-life (t₁/₂) under varying pH and temperatures. Use Arrhenius plots to predict shelf-life.

Stabilization Strategies : Add scavengers (e.g., BHT for radical inhibition) or use protective groups (e.g., Fmoc) if decomposition exceeds 10% .

Basic: What analytical techniques are suitable for quantifying impurities in this compound?

Answer:

HPLC-PDA/ELSD : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water gradient (0.1% TFA). Detect iodinated byproducts at 254 nm.

GC-MS : Identify volatile impurities (e.g., residual solvents like DCM) with a DB-5MS column and EI ionization.

Elemental Analysis : Confirm iodine content (theoretical ~20%) via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Answer:

Assay Optimization :

  • Solubility : Pre-dissolve in DMSO (<0.1% final) and confirm via dynamic light scattering (DLS).
  • Metabolic Interference : Test for cytochrome P450 interactions using liver microsomes .

Dose-Response Validation : Perform IC₅₀/EC₅₀ studies in triplicate across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity.

Target Engagement : Use SPR or ITC to measure binding affinity (Kd) for the intended target (e.g., kinase enzymes) .

Basic: What synthetic routes are reported for introducing the iodine substituent at the pyrrole 4-position?

Answer:

Direct Iodination : Use N-iodosuccinimide (NIS) in DCM at 0°C. Optimize equivalents (1.1–1.5 eq.) to minimize di-iodination.

Metal-Catalyzed Coupling : Employ palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with pre-iodinated boronic esters.

Halogen Exchange : Replace bromine or chlorine via Finkelstein reaction using NaI in acetone (60°C, 12 h) .

Advanced: How can computational chemistry predict regioselectivity in further functionalization of this compound?

Answer:

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electron-rich sites (e.g., pyrrole C-3 for electrophilic attack).

Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic/electrophilic hotspots.

Docking Studies : Simulate binding poses with biological targets (e.g., enzymes) to prioritize functional groups for modification .

Basic: What are the key considerations for storing this compound long-term?

Answer:

Temperature : Store at –20°C in amber vials to prevent photodegradation of the iodine substituent.

Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the tert-butyl carbamate.

Stability Monitoring : Perform HPLC every 6 months to detect degradation (e.g., <2% impurity threshold) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Core Modifications : Synthesize analogs with varying substituents (e.g., Br, CF₃ at C-4) and measure activity changes.

Steric/Electronic Analysis : Use Hammett σ values or Taft parameters to correlate substituent effects with bioactivity.

3D-QSAR Models : Build CoMFA/CoMSIA models from crystallographic data to guide rational design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate
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tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate

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